

N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Guide for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *N*-(5-Amino-2-methoxyphenyl)butanamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-2-methoxyphenyl)butanamide is a substituted aromatic amine with potential as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a primary amine, an amide linkage, and a methoxy-substituted phenyl ring, provides multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a representative application in the synthesis of a hypothetical kinase inhibitor, complete with detailed experimental protocols, quantitative data, and workflow visualizations. Due to the limited specific data in published literature on this exact molecule's applications, this guide has been constructed based on established principles of organic chemistry and documented syntheses of structurally related compounds.

Chemical Properties and Profile

N-(5-Amino-2-methoxyphenyl)butanamide, with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol, is a solid at room temperature.^[1] The key structural features include a butanamide moiety attached to a 2-methoxy-5-amino aniline ring. The primary amino group is a key functional handle for subsequent chemical transformations, such

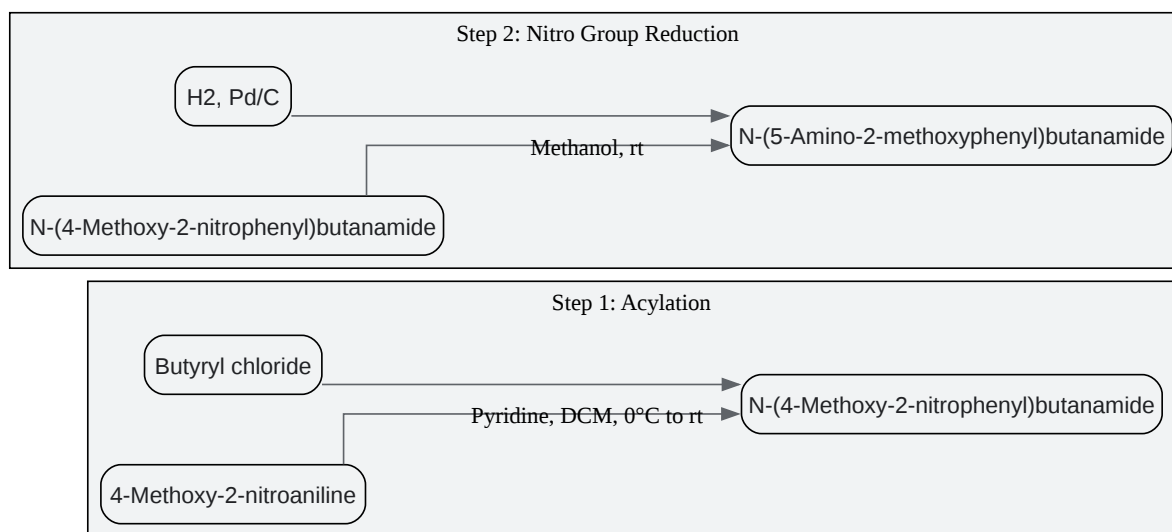
as amide bond formation or reactions to form heterocyclic structures. The methoxy group influences the electron density of the aromatic ring and can play a role in the binding of the final active pharmaceutical ingredient (API) to its biological target.

Table 1: Physicochemical Properties of **N-(5-Amino-2-methoxyphenyl)butanamide**

Property	Value	Source
Molecular Formula	C11H16N2O2	PubChem[1]
Molecular Weight	208.26 g/mol	PubChem[1]
CAS Number	946710-33-4	PubChem[1]
IUPAC Name	N-(5-amino-2-methoxyphenyl)butanamide	PubChem[1]
Canonical SMILES	<chem>CCCC(=O)NC1=CC(=C(C=C1)N)OC</chem>	PubChem[1]

Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide

A plausible and efficient synthesis of **N-(5-Amino-2-methoxyphenyl)butanamide** can be envisioned in a two-step process starting from the commercially available 4-methoxy-2-nitroaniline. This process involves an acylation step followed by a reduction of the nitro group.



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Caption: Synthetic workflow for **N-(5-Amino-2-methoxyphenyl)butanamide**.

Experimental Protocol: Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide

Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)butanamide (Acylation)

- To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
- Slowly add butyryl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water (5 vol) and separate the organic layer.
- Wash the organic layer with 1M HCl (2 x 5 vol), saturated NaHCO₃ solution (2 x 5 vol), and brine (1 x 5 vol).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from ethanol to obtain N-(4-methoxy-2-nitrophenyl)butanamide as a yellow solid.

Step 2: Synthesis of **N-(5-Amino-2-methoxyphenyl)butanamide** (Nitro Group Reduction)

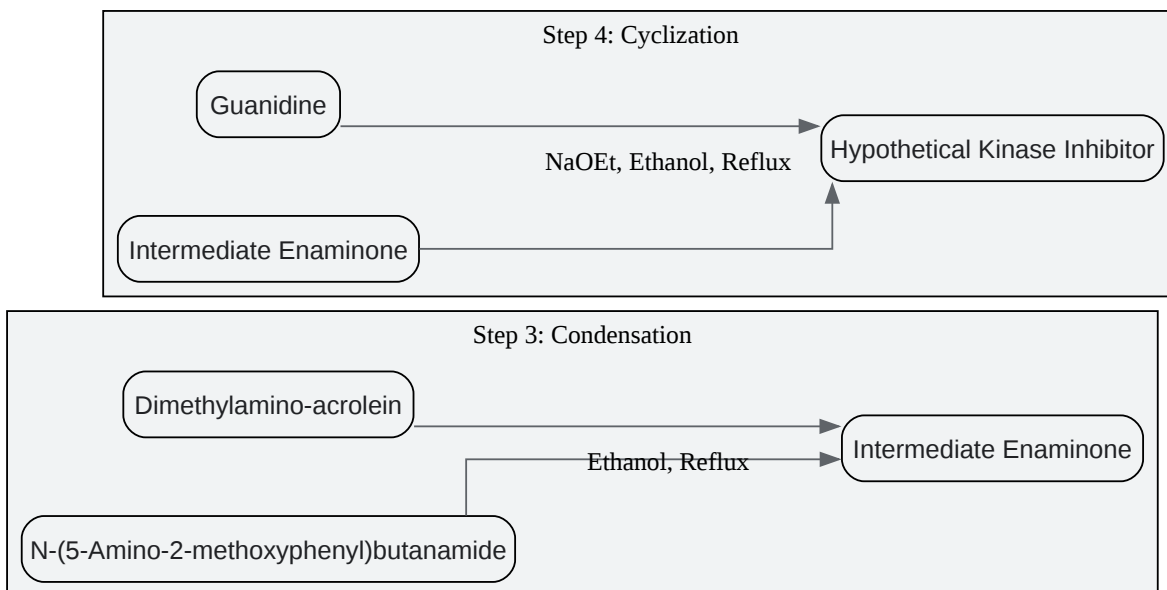
- Dissolve N-(4-methoxy-2-nitrophenyl)butanamide (1.0 eq) in methanol (15 vol) in a hydrogenation vessel.
- Add 10% Palladium on carbon (Pd/C) (5 mol%) to the solution.
- Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
- Stir the reaction mixture vigorously at room temperature for 8-12 hours.
- Monitor the reaction by TLC until the starting material is completely consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
- Concentrate the filtrate under reduced pressure to afford **N-(5-Amino-2-methoxyphenyl)butanamide** as a solid.

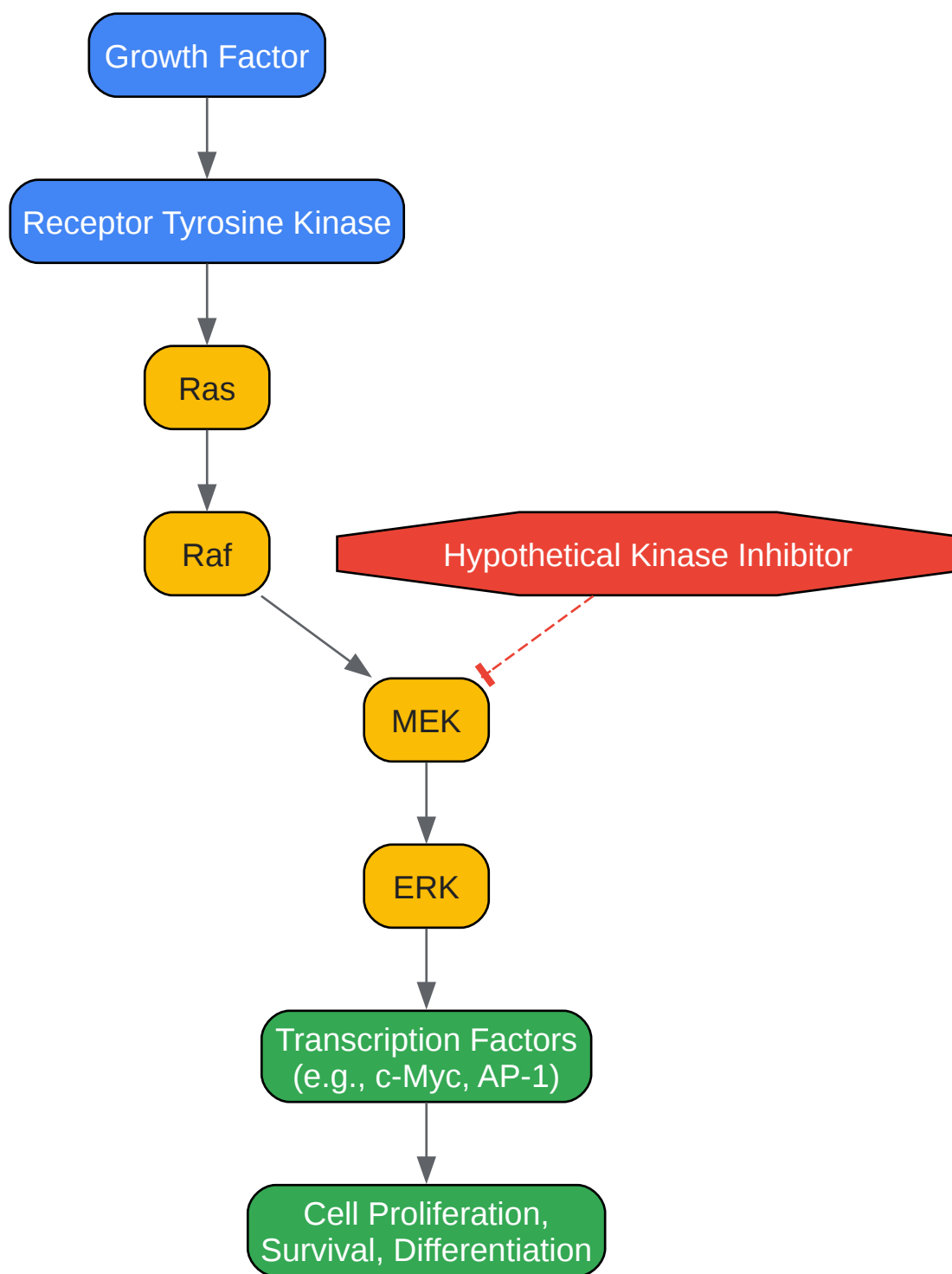
Table 2: Representative Quantitative Data for the Synthesis of **N-(5-Amino-2-methoxyphenyl)butanamide**

Step	Reactant	Molar Eq.	Solvent	Temp. (°C)	Time (h)	Yield (%)	Purity (HPLC)
1	4-Methoxy-2-nitroaniline	1.0	DCM	0 to rt	4-6	85-90	>98%
	Butyryl chloride	1.1					
	Pyridine	1.2					
2	N-(4-Methoxy-2-nitrophenyl)butanamide	1.0	Methanol	rt	8-12	90-95	>99%
	10% Pd/C	0.05					

Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical Kinase Inhibitor

N-(5-Amino-2-methoxyphenyl)butanamide is a suitable intermediate for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The primary amino group can be used to construct a core heterocyclic structure, a common feature in many kinase inhibitors. For illustrative purposes, a hypothetical synthesis of a pyrimidine-based kinase inhibitor is described below.





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References

- 1. N-(5-Amino-2-methoxyphenyl)butanamide | C₁₁H₁₆N₂O₂ | CID 17607952 - PubChem [pubchem.ncbi.nlm.nih.gov]
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